molecular formula C13H16O2 B13603832 1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid

1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13603832
M. Wt: 204.26 g/mol
InChI Key: AEEKBRMRBYIIBP-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid ( 1467875-07-5) is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It features a cyclopropane ring directly linked to a carboxylic acid group and a 3,5-dimethylbenzyl substituent. Compounds containing the cyclopropanecarboxylic acid moiety are of significant interest in chemical research and synthesis. Notably, derivatives of cyclopropanecarboxylic acid are key structural components in a class of compounds known for their biological activity, such as pyrethroid insecticides . Furthermore, cyclopropane derivatives are investigated in pharmaceutical chemistry for their potential as inhibitors of biological pathways, including the biosynthesis of inflammatory mediators like leukotrienes . The presence of both the rigid cyclopropane ring and the carboxylic acid functional group makes this molecule a valuable building block (synthon) for further chemical transformations and structure-activity relationship (SAR) studies in medicinal chemistry and agrochemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-[(3,5-dimethylphenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-9-5-10(2)7-11(6-9)8-13(3-4-13)12(14)15/h5-7H,3-4,8H2,1-2H3,(H,14,15)

InChI Key

AEEKBRMRBYIIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2(CC2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Cyclopropanation of 3,5-Dimethylbenzyl Derivatives

A common synthetic route to cyclopropane carboxylic acids involves cyclopropanation of vinyl or allyl benzyl derivatives using carbenoid reagents or ylides. For 1-(3,5-dimethylbenzyl)cyclopropane-1-carboxylic acid, the key step involves the formation of the cyclopropane ring adjacent to the benzyl substituent.

  • Ylide-mediated cyclopropanation : Nitrogen ylides derived from bromoacetates (e.g., tert-butyl bromoacetate) can be reacted with vinyl-substituted aromatic compounds to form cyclopropane carboxylates. This method has been demonstrated in the synthesis of related pyrimidinyl cyclopropane carboxylic acids, where the cyclopropanation proceeded efficiently under mild conditions with good yields (~58%).

  • Palladium-catalyzed conjugate addition followed by cyclopropanation : Vinyl-substituted aromatic rings can undergo palladium-catalyzed conjugate addition reactions to install vinyl groups, which then undergo cyclopropanation with ylides to afford cyclopropane carboxylates.

After cyclopropanation, the ester protecting groups (e.g., tert-butyl) can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Hydrolysis of Cyclopropane Carboxylate Esters

The prepared cyclopropane carboxylate esters are typically hydrolyzed to the corresponding carboxylic acids by saponification or acidic hydrolysis.

  • Basic hydrolysis (Saponification) : Treatment with aqueous alkali (e.g., sodium hydroxide or potassium hydroxide) in aqueous-alcoholic media at elevated temperatures (50–120 °C) converts esters to carboxylates, which can be acidified to yield the free acid.

  • Acidic hydrolysis : Alternatively, esters can be hydrolyzed under acidic conditions, although basic hydrolysis is more common for cyclopropane carboxylates.

Alternative Cyclopropane Ring Formation Methods

  • Simmons–Smith reaction : The classical Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple can be applied to styrene derivatives bearing 3,5-dimethyl substitution to form the cyclopropane ring, followed by oxidation or functional group transformations to introduce the carboxylic acid group.

  • Diazo compound cyclopropanation : Reaction of diazo compounds with alkenes can also generate cyclopropanes, which can be functionalized to yield the target acid.

Representative Preparation Procedure (Inferred)

Step Reagents & Conditions Description Yield & Notes
1 3,5-Dimethylbenzyl vinyl derivative + nitrogen ylide (from tert-butyl bromoacetate and DABCO) in anhydrous acetonitrile, 23–80 °C, 20 h Cyclopropanation to form tert-butyl 1-(3,5-dimethylbenzyl)cyclopropane-1-carboxylate Moderate to good yields (~50–60%) reported for similar systems
2 Hydrolysis with aqueous NaOH or KOH in aqueous ethanol, 50–120 °C, reflux, 17 h Saponification of ester to cyclopropane carboxylate salt Quantitative or near quantitative conversion
3 Acidification with mineral acid (e.g., HCl), 0–10 °C Precipitation of this compound Isolated as crystalline solid with high purity

Analytical Characterization

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nitrogen ylide cyclopropanation tert-Butyl bromoacetate, DABCO, 3,5-dimethylbenzyl vinyl derivative Anhydrous MeCN, 23–80 °C, 20 h High regio- and stereoselectivity; mild conditions Requires preparation of vinyl precursor
Basic hydrolysis (saponification) NaOH or KOH, aqueous ethanol Reflux, 50–120 °C, 17 h Efficient ester cleavage Requires careful pH control
Simmons–Smith cyclopropanation Zn-Cu, CH2I2, styrene derivative Room temperature to reflux Direct cyclopropanation of alkenes May give mixtures; less selective
Diazo compound cyclopropanation Diazo esters, alkene Varies Versatile cyclopropanation Diazo compounds can be hazardous

Research Findings and Notes

  • The nitrogen ylide-mediated cyclopropanation is a modern and efficient route to cyclopropane carboxylates with good yields and stereocontrol, as demonstrated in related pyrimidinyl systems.

  • Saponification of esters to acids is well-established and reliably produces the free acid in high purity.

  • Direct literature on this compound is limited; however, analogous compounds and methods provide a robust framework for its synthesis.

  • No reliable data were found from benchchem.com or smolecule.com as per exclusion criteria.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and carboxylic acid group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 1-(3,5-dimethylbenzyl)cyclopropane-1-carboxylic acid with structurally related compounds, highlighting substituent-driven differences in properties and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Yield Applications/Notes
This compound 3,5-dimethylphenyl C₁₂H₁₄O₂ 190.24 Electron-donating methyl groups; moderate lipophilicity Not reported Organic synthesis intermediate
1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid 3,5-dimethoxyphenyl C₁₃H₁₄O₄ 246.25 Methoxy groups (electron-donating); higher polarity 92% Pharmaceutical precursors (e.g., amide derivatives)
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 3,5-trifluoromethylphenyl C₁₃H₁₀F₆O₂ 344.21 Strongly electron-withdrawing CF₃ groups; enhanced acidity 61% Specialty materials (e.g., fluorinated polymers)
1-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid 3,5-difluorophenyl C₁₀H₈F₂O₂ 198.17 Fluorine substituents (moderate electron-withdrawing); increased metabolic stability Not reported Medicinal chemistry (e.g., protease inhibitors)
1-(Boc-Amino)cyclopropanecarboxylic acid Boc-protected amino C₉H₁₅NO₄ 201.22 Steric bulk from Boc group; pH-sensitive deprotection Not reported Peptide synthesis (e.g., constrained amino acid analogs)
1-(3-Bromophenyl)cycloprop-2-ene-1-carboxamide 3-bromophenyl, cyclopropene ring C₁₁H₁₀BrNO 268.11 Bromine (leaving group); unsaturated cyclopropene ring 77% Cross-coupling reactions (e.g., Suzuki-Miyaura catalysis)
1-Aminocyclopropane-1-carboxylic acid (ACC) Amino group C₄H₇NO₂ 101.10 Plant ethylene precursor; zwitterionic at physiological pH Not reported Plant biology (ethylene biosynthesis studies)

Key Findings from Comparative Analysis

Substituent Electronic Effects :

  • Electron-donating groups (e.g., methyl, methoxy) increase aromatic ring stability and reduce carboxylic acid acidity. Methoxy groups in the 3,5-dimethoxyphenyl analog enhance polarity, improving solubility in polar solvents .
  • Electron-withdrawing groups (e.g., CF₃, F, Cl) lower the pKa of the carboxylic acid, making it more reactive in esterification or amidation reactions. The trifluoromethyl analog exhibits the highest acidity among the compared compounds .

Synthetic Accessibility :

  • Substituent steric bulk impacts reaction efficiency. The 3,5-bis(trifluoromethyl)phenyl analog shows a lower synthesis yield (61%) compared to the 3,5-dimethoxyphenyl derivative (92%), likely due to steric hindrance during cyclopropanation .
  • Bromine in the 3-bromophenyl analog facilitates cross-coupling reactions, highlighting its utility in constructing complex architectures .

Biological and Material Applications :

  • ACC is biologically distinct, serving as a precursor to ethylene in plants, unlike the other compounds, which are synthetic intermediates .
  • Fluorinated analogs (e.g., 3,5-difluoro, 3,5-bis(trifluoromethyl)) are prioritized in drug discovery for their metabolic stability and membrane permeability .

Structural Flexibility :

  • The cyclopropene ring in the 3-bromophenyl derivative introduces strain and unsaturation, enabling unique reactivity patterns (e.g., Diels-Alder reactions) absent in saturated cyclopropane analogs .

Biological Activity

1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : 1-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and influence biochemical pathways critical for cellular functions.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes related to metabolic pathways.
  • Receptor Modulation : Potential interaction with receptors involved in signal transduction pathways.

Case Studies and Research Findings

  • Inhibition of Ethylene Biosynthesis :
    • Cyclopropane carboxylic acids, including derivatives like this compound, have shown promise as inhibitors of ethylene production in plants. This property is significant for extending the shelf life of fruits and vegetables by delaying ripening processes .
  • Insecticidal Activity :
    • Research indicates that structurally similar compounds exhibit larvicidal effects against mosquito larvae (e.g., Aedes aegypti), suggesting potential applications in pest control. The effectiveness of these compounds often correlates with specific functional groups present in their structure .
  • Safety and Toxicity Assessments :
    • Preliminary toxicity studies have demonstrated that certain cyclopropane derivatives do not exhibit significant cytotoxicity towards human cells at concentrations up to 5200 μM. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityLC50 (μM)Toxicity
This compoundInhibitor of ethylene biosynthesisNot specifiedLow
3,4-(Methylenedioxy) cinnamic acidLarvicidal against Aedes aegypti28.9 ± 5.6Non-toxic to human cells
Cyclopropane-1,1-dicarboxylic acidEthylene biosynthesis inhibitorNot specifiedLow

Q & A

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize assays (e.g., MIC for antimicrobial activity) using reference compounds like 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid .
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Consider pharmacokinetic variables (e.g., metabolic stability in liver microsomes) that may mask in vitro activity .

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